![molecular formula C22H22BrN3O2S B3004805 N-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393831-19-1](/img/structure/B3004805.png)
N-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C22H22BrN3O2S and its molecular weight is 472.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, molecular characteristics, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods, including multicomponent reactions and cyclocondensation techniques. The synthesis typically involves the reaction of 4-bromophenyl and 2,5-dimethoxyphenyl derivatives with dihydropyrrolo[1,2-a]pyrazine precursors. The structural formula can be represented as follows:
1. Cholinesterase Inhibition
Recent studies have demonstrated that derivatives of this compound exhibit significant cholinesterase inhibitory activity. For instance, a related pyrazoline derivative was found to have an IC50 value in the range of 0.5–6 μM against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), indicating potential applications in treating Alzheimer's disease (AD) by enhancing cholinergic neurotransmission .
2. Neuroprotective Effects
The compound has shown promising neuroprotective effects in various in vitro models. In particular, it was evaluated for its ability to protect neuronal cells from amyloid-beta (Aβ) induced toxicity. The results indicated that certain derivatives significantly reduced cell death and Aβ aggregation levels, suggesting a mechanism that may involve the stabilization of neuronal function in the presence of neurotoxic agents .
3. Antioxidant Activity
In addition to its neuroprotective properties, the compound exhibits antioxidant activity. This was assessed using various assays that measure the ability to scavenge free radicals and reduce oxidative stress markers in cellular models. The antioxidant capacity is attributed to the presence of methoxy groups on the phenyl rings, which enhance electron donation capabilities .
Case Studies
The biological activities of this compound are likely mediated through several mechanisms:
- Cholinesterase Inhibition : By inhibiting cholinesterases, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic signaling.
- Neuroprotection : The compound may modulate pathways involved in neuronal survival and apoptosis prevention.
- Antioxidant Defense : The methoxy groups contribute to reducing oxidative stress by neutralizing reactive oxygen species.
Aplicaciones Científicas De Investigación
Chemical Synthesis
The synthesis of N-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves multi-step processes. Initial steps often include the formation of chalcone derivatives through Claisen–Schmidt condensation reactions. Subsequent cyclocondensation reactions are used to construct the final dihydropyrrolo[1,2-a]pyrazine structure. The characterization of the compound is usually performed using spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit notable anticancer activities. Studies demonstrate that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism of action often involves the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains and fungi. This antimicrobial effect is hypothesized to be due to the disruption of microbial cell membranes or interference with metabolic pathways .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective effects. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anticancer Study
A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .
Antimicrobial Efficacy
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli using standard disc diffusion methods. The results showed inhibition zones ranging from 12 to 15 mm at varying concentrations, indicating moderate antimicrobial activity .
Propiedades
IUPAC Name |
N-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O2S/c1-27-17-9-10-20(28-2)18(14-17)21-19-4-3-11-25(19)12-13-26(21)22(29)24-16-7-5-15(23)6-8-16/h3-11,14,21H,12-13H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILPTXGFIPVQIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=S)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.